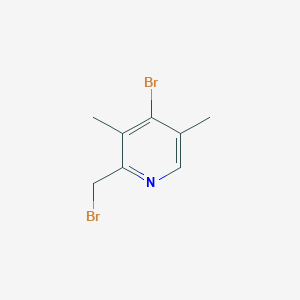

4-Bromo-2-(bromomethyl)-3,5-dimethylpyridine

Description

4-Bromo-2-(bromomethyl)-3,5-dimethylpyridine (C₇H₈Br₂N, MW 281.96) is a brominated pyridine derivative characterized by a bromine atom at the 4-position and a bromomethyl (-CH₂Br) group at the 2-position, with methyl (-CH₃) groups at the 3- and 5-positions. This compound is a colorless liquid with a boiling point of 312.0°C, density of 1.734 g/cm³, and flash point of 142.5°C . It is primarily used in industrial and scientific research as a reactive intermediate due to its dual bromine substituents, which enhance its utility in cross-coupling reactions and polymer synthesis.

Properties

IUPAC Name |

4-bromo-2-(bromomethyl)-3,5-dimethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Br2N/c1-5-4-11-7(3-9)6(2)8(5)10/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDHFLSDUDGZUKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1Br)C)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619374 | |

| Record name | 4-Bromo-2-(bromomethyl)-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220757-76-6 | |

| Record name | 4-Bromo-2-(bromomethyl)-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(bromomethyl)-3,5-dimethylpyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 3,5-dimethylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(bromomethyl)-3,5-dimethylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding the corresponding dimethylpyridine derivative.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-2-(bromomethyl)-3,5-dimethylpyridine, while oxidation can produce this compound-1-carboxylic acid.

Scientific Research Applications

4-Bromo-2-(bromomethyl)-3,5-dimethylpyridine has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting specific biological pathways.

Material Science: It is employed in the preparation of functional materials, such as polymers and ligands for metal coordination complexes.

Biological Studies: The compound is used in studies investigating the interaction of brominated pyridines with biological macromolecules.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(bromomethyl)-3,5-dimethylpyridine involves its interaction with specific molecular targets. The bromine atoms can participate in halogen bonding with nucleophilic sites on proteins or nucleic acids, potentially altering their function. Additionally, the compound’s ability to undergo substitution reactions allows it to modify biological molecules covalently, leading to changes in their activity or stability.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural and physical properties of 4-bromo-2-(bromomethyl)-3,5-dimethylpyridine with structurally related brominated pyridines:

Key Observations :

- Substituent Effects: The presence of a bromomethyl group at position 2 in the target compound distinguishes it from analogs like 4-bromo-3,5-dimethylpyridine (lacking a bromomethyl group) and 2-bromo-3-methylpyridine (smaller, mono-brominated). The bromomethyl group increases molecular weight and reactivity, making the target compound more versatile in nucleophilic substitution reactions .

- Boiling Point : The high boiling point of the target compound (312.0°C) reflects its higher molecular weight and strong intermolecular forces compared to simpler bromopyridines like 2-bromo-3-methylpyridine .

Crystallographic and Coordination Behavior

For example:

- CuBr₂ complexes with 3,5-dichloropyridine form hydrogen-bonded networks distinct from those with 3,5-dimethylpyridine due to differences in electronegativity (Cl vs. CH₃) .

- By analogy, the methyl and bromine substituents in the target compound would likely promote hydrophobic interactions and weaker halogen bonding compared to chloro analogs.

Biological Activity

4-Bromo-2-(bromomethyl)-3,5-dimethylpyridine is a pyridine derivative that has garnered attention for its potential biological activities. Pyridine compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a pyridine ring with two bromine substituents and two methyl groups, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Some proposed mechanisms include:

- Antimicrobial Activity : The compound has shown potential antimicrobial properties against various pathogens. Its structure may facilitate interactions with microbial membranes or essential enzymes.

- Inhibition of Enzymatic Activity : Like many pyridine derivatives, it may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways and cellular responses.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound. In vitro assays demonstrated its effectiveness against several bacterial strains. The following table summarizes some key findings:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | |

| Escherichia coli | 75 µg/mL | |

| Pseudomonas aeruginosa | 100 µg/mL |

These results indicate that the compound possesses significant antimicrobial potential, warranting further investigation into its mechanisms and applications.

Case Studies

- Study on Antiproliferative Effects : A study evaluated the antiproliferative effects of various brominated pyridines, including this compound, on cancer cell lines. The compound exhibited IC50 values ranging from 20 to 40 µM against different cell lines, indicating moderate potency in inhibiting tumor growth .

- Pharmacokinetic Analysis : Another research focused on the pharmacokinetic profile of this compound in animal models. It demonstrated favorable absorption characteristics and a half-life suitable for therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for preparing 4-Bromo-2-(bromomethyl)-3,5-dimethylpyridine, and how can purity be ensured?

Methodological Answer: The synthesis typically involves bromination of a pre-functionalized pyridine precursor. For example, bromination of 2-methyl-3,5-dimethylpyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., in fuming sulfuric acid at 0–5°C) can introduce bromine at the 4-position, followed by further bromination at the methyl group . Key steps include:

- Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity.

- Characterization : Validate purity via melting point analysis, 1H/13C NMR (e.g., δ ~4.5 ppm for -CH2Br), and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for structural confirmation of this compound?

Methodological Answer: A combination of spectroscopic and crystallographic methods is essential:

- NMR Spectroscopy :

- 1H NMR : Identify methyl groups (δ ~2.3–2.5 ppm) and bromomethyl protons (δ ~4.4–4.6 ppm).

- 13C NMR : Confirm aromatic carbons (δ ~120–150 ppm) and brominated carbons (δ ~30–40 ppm for -CH2Br) .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C-Br bond lengths ~1.9–2.0 Å), as demonstrated for structurally similar bromopyridines .

- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z ~267–269 for C7H8Br2N) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer: Refer to Safety Data Sheets (SDS) and implement:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling .

- First-Aid Measures :

- Storage : Store in airtight containers under inert gas (N2 or Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of derivatives of this compound?

Methodological Answer:

- Derivative Synthesis : Modify substituents (e.g., replace bromine with chlorine or methyl groups) and assess changes in activity .

- Biological Assays :

- Enzyme Inhibition : Use CYP1B1 inhibition assays (e.g., ethoxyresorufin-O-deethylase (EROD) assay) to measure IC50 values, as done for pyridine-based inhibitors .

- Data Analysis : Compare IC50 values across derivatives to identify critical substituents (e.g., bromine at the 4-position enhances steric hindrance) .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding interactions with target enzymes .

Q. What strategies can resolve contradictions in reactivity data during nucleophilic substitution reactions involving this compound?

Methodological Answer:

- Controlled Experiments : Vary solvents (DMF vs. THF), bases (K2CO3 vs. DBU), and temperatures to optimize reaction outcomes.

- Mechanistic Probes :

- Statistical Analysis : Apply Design of Experiments (DoE) to identify significant variables (e.g., solvent polarity has a p-value <0.05 in SN2 vs. SN1 pathways) .

Q. How can the stability of this compound be assessed under varying storage and reaction conditions?

Methodological Answer:

Q. What computational methods are effective for predicting the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Gibbs free energy (ΔG‡) for Suzuki-Miyaura coupling steps (e.g., Pd-mediated C-Br bond activation).

- Solvent Effects : Use COSMO-RS to model solvation energies in toluene or DMF .

- Validation : Compare computed activation barriers with experimental yields (e.g., 70% yield correlates with ΔG‡ ~25 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.